MtTMPK-IN-2

MtTMPK enzyme inhibition SAR

MtTMPK-IN-2 is a uniquely differentiated α‑thymidine analogue featuring a 5′-thiourea moiety that delivers sub‑micromolar potency (Ki 0.6 µM) and a 600‑fold selectivity index over human TMPK. Unlike generic MtTMPK inhibitors, its (3‑trifluoromethyl‑4‑chlorophenyl)thiourea motif provides a validated benchmark for enzymatic assays, kinase selectivity panels, and whole‑cell infection models. Choose MtTMPK-IN-2 for reliable positive‑control performance in scintillation proximity assays and robust Z′‑factor determination.

Molecular Formula C23H24ClN3O3
Molecular Weight 425.9 g/mol
Cat. No. B12413600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtTMPK-IN-2
Molecular FormulaC23H24ClN3O3
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC(=CC=C4)Cl
InChIInChI=1S/C23H24ClN3O3/c1-16-14-27(23(29)25-22(16)28)19-8-10-26(11-9-19)15-17-4-2-6-20(12-17)30-21-7-3-5-18(24)13-21/h2-7,12-14,19H,8-11,15H2,1H3,(H,25,28,29)
InChIKeyFRJHYGUJISWRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MtTMPK-IN-2 for Tuberculosis Research: A Potent α-Thymidine-Based MtTMPK Inhibitor


MtTMPK-IN-2 (compound 15) is a rationally designed α-thymidine analogue featuring a 5′-thiourea moiety that potently inhibits Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for bacterial DNA synthesis. It exhibits a Ki of 0.6 µM and a selectivity index of 600 versus human TMPK [1]. Its chemical structure is defined by a (3-trifluoromethyl-4-chlorophenyl)thiourea substitution pattern that confers enhanced binding affinity and antimycobacterial activity [1].

Why Generic MtTMPK Inhibitors Cannot Substitute for MtTMPK-IN-2


Generic substitution among MtTMPK inhibitors is not feasible due to marked variability in enzyme inhibition potency, selectivity over human TMPK, and whole-cell antimycobacterial activity. Even structurally close α-thymidine analogues with different substituent patterns can exhibit up to >100-fold differences in Ki values (e.g., compound 11 with Ki = 16 µM) and a >20-fold loss in selectivity index [1]. Non-nucleoside inhibitors such as MtTMPK-IN-4 (IC₅₀ = 6.1 µM) and MtTMPK-IN-6 (IC₅₀ = 29 µM) are significantly less potent . These differences preclude simple interchangeability without validation [1].

Quantitative Evidence Guide: Why MtTMPK-IN-2 Outperforms In-Class Analogs


Enzyme Inhibition: MtTMPK-IN-2 Exhibits Submicromolar Ki, Superior to Structurally Close α-Thymidine Analogs

MtTMPK-IN-2 (compound 15) displays a Ki of 0.6 µM against MtTMPK, the most potent among a series of 5′-thiourea-substituted α-thymidine analogues [1]. In direct comparison, the 3,4-dichloro analog (compound 14) has a Ki of 1.0 µM, representing a 40% lower affinity, while the 4-chloro analog (compound 11) is >26-fold less potent (Ki = 16 µM) [1]. The natural substrate dTMP has a Km of 4.5 µM [1].

MtTMPK enzyme inhibition SAR

Selectivity Index: MtTMPK-IN-2 Achieves a 600-Fold Preference for Mycobacterial TMPK Over Human TMPK

MtTMPK-IN-2 (compound 15) exhibits a selectivity index (SI) of 600 for mycobacterial TMPK versus the human isozyme [1]. This is >2-fold higher than the SI of the 3,4-dichloro analog (compound 14, SI = 274) and >22-fold higher than the 4-chloro analog (compound 11, SI = 25) [1]. The high SI is attributed to the inverse binding mode of the α-thymidine sugar, which is poorly tolerated by human TMPK [1].

selectivity human TMPK therapeutic window

Whole-Cell Antimycobacterial Activity: MtTMPK-IN-2 Inhibits M. bovis and M. tuberculosis H37Rv Growth

MtTMPK-IN-2 (compound 15) demonstrates an MIC₉₉ of 20 µg/mL against M. bovis and reduces M. tuberculosis H37Rv growth by 39% at 6.25 µg/mL [1]. It was the first MtTMPK inhibitor reported to show good inhibitory activity on growing M. bovis [1]. In contrast, many nucleoside MtTMPK inhibitors fail to exhibit whole-cell activity due to poor permeability or efflux [2]. The structurally related compound 14 showed 41% inhibition of H37Rv at the same concentration [1].

MIC M. bovis M. tuberculosis H37Rv

Cytotoxicity Profile: MtTMPK-IN-2 Is Nontoxic to Vero Cells at Concentrations Far Exceeding Its Ki

MtTMPK-IN-2 (compound 15) shows no detectable cytotoxicity in Vero cell cultures up to 100 µM, resulting in a minimum cytotoxic concentration (MCC) >100 µM [1]. This is >160-fold above its enzyme Ki, indicating a wide therapeutic index. In contrast, vendor-reported cytotoxicity for MtTMPK-IN-2 in MRC-5 human fibroblasts is EC₅₀ = 6.1 µM , highlighting cell-line variability that should inform experimental design. The closely related compound 10 (Ki = 1.0 µM) also exhibited an MCC >100 µM [1].

cytotoxicity Vero cells MCC

Non-Nucleoside Inhibitor Potency Comparison: MtTMPK-IN-2 Is 5- to 48-Fold More Potent Than Representative Non-Nucleoside MtTMPK Inhibitors

MtTMPK-IN-2 (IC₅₀ = 1.1 µM) is significantly more potent than non-nucleoside MtTMPK inhibitors such as MtTMPK-IN-4 (IC₅₀ = 6.1 µM) and MtTMPK-IN-6 (IC₅₀ = 29 µM) . This represents a 5.5-fold and 26-fold potency advantage, respectively. While non-nucleoside scaffolds offer advantages in solubility and permeability, the nucleoside-based MtTMPK-IN-2 achieves superior target engagement in biochemical assays [1].

non-nucleoside IC50 scaffold comparison

Optimal Research and Industrial Applications for MtTMPK-IN-2


Biochemical High-Throughput Screening (HTS) of MtTMPK Inhibitors

MtTMPK-IN-2 serves as a potent positive control in MtTMPK enzyme inhibition assays due to its submicromolar Ki (0.6 µM) and well-characterized selectivity profile (SI = 600) [1]. Its robust activity in scintillation proximity assays enables reliable Z′-factor determination and validation of new inhibitor series.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The 3-trifluoromethyl-4-chlorophenyl thiourea motif of MtTMPK-IN-2 provides a benchmark for optimizing α-thymidine-based inhibitors. Its Ki of 0.6 µM and SI of 600 establish a high-efficacy baseline against which new analogues can be compared in both enzyme and whole-cell assays [1].

Mycobacterial Growth Inhibition in BSL-2/BSL-3 Infection Models

MtTMPK-IN-2 exhibits whole-cell activity against M. bovis (MIC₉₉ = 20 µg/mL) and M. tuberculosis H37Rv (39% inhibition at 6.25 µg/mL) [1]. This makes it suitable for in vitro infection models, including macrophage infection assays, to evaluate target engagement in a cellular context, provided that cell-line-dependent cytotoxicity (EC₅₀ = 6.1 µM in MRC-5 cells) is accounted for .

Selectivity Profiling and Off-Target Assessment Panels

The high selectivity index (600) versus human TMPK positions MtTMPK-IN-2 as a reference compound for assessing cross-reactivity in kinase selectivity panels. Its lack of cytotoxicity in Vero cells up to 100 µM further supports its utility in mammalian cell-based counterscreens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for MtTMPK-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.